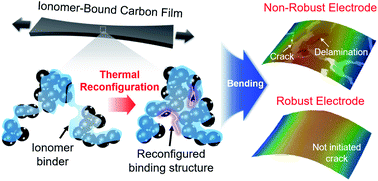Highly robust nanostructured carbon films by thermal reconfiguration of ionomer binding†
Journal of Materials Chemistry A Pub Date: 2020-11-07 DOI: 10.1039/D0TA07861A
Abstract
The fragile nature of the ionomer-bound carbon film electrode is a primary obstacle to achieving long-term durability of advanced devices, such as fuel cells, electro-active polymer actuators, and supercapacitors, because of its direct correlation with the disconnection of charge transporting paths and the increment in contact resistance. Here, a dramatic improvement in the electrode's robustness is demonstrated, which overcomes its conventionally known brittleness. Through thermal reconfiguration of the ionomer binding, the mechanical properties of the electrode, specifically the Young's modulus, tensile strength, and elongation, are improved by approximately 4-fold, 20-fold, and 28-fold, respectively, compared with the previously reported intrinsic properties. The ionomer's melt flow allowed over the transition temperatures promotes nanostructural interconnections among the neighboring carbon agglomerates by self-alteration of the ionomer binding and filling of small voids. This structural reconfiguration primarily contributes to relieve the load concentration by enhancing the continuity of the load carrying ionomer in the nanostructure. The potential of these highly robust electrodes to resolve mechanical failures in devices is investigated under hygrothermal buckling and cyclic bending loads, demonstrating sufficient endurance without cracking, delamination, and significant performance degradation.


Recommended Literature
- [1] Selenacalix[3]triazines: synthesis and host–guest chemistry†
- [2] High-capacity polysulfide–polyiodide nonaqueous redox flow batteries with a ceramic membrane†
- [3] Inside front cover
- [4] Luminescent terbium(iii) complex-based titania sensing material for fluoride and its photocatalytic properties†
- [5] Complexation of gallic acid with calcium: electrochemical, potentiometric, and UV-VIS studies
- [6] A stereoselective and novel approach to the synthesis of 1,3-diols: simple control of diastereoselectivity
- [7] Allergenicity evaluation of five types of commercial food-derived oligopeptide products†
- [8] The Institute of Chemistry of Great Britain and Ireland. Proceedings 1904. Part II
- [9] Recent breakthroughs in thermally activated delayed fluorescence organic light emitting diodes containing non-doped emitting layers
- [10] Nitrogen-doped carbon nanotube supported double-shelled hollow composites for asymmetric supercapacitors†










